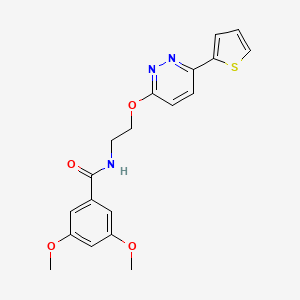
3,5-dimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,5-dimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in many pharmaceuticals . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The pyridazine ring, a six-membered ring with two nitrogen atoms, is another notable feature.
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. Benzamides, thiophenes, and pyridazines each have characteristic reactions. For instance, thiophenes can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique
Synthesis and Biological Activities
Heterocyclic Compound Synthesis
Research on the synthesis of novel heterocyclic compounds derived from similar structural frameworks highlights the potential of these chemicals in developing new pharmacological agents. These compounds have shown promising anti-inflammatory and analgesic activities, suggesting that related compounds could be explored for similar biological effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Properties
Studies on benzodioxophosphol-oxothiazolidin-thiophene-2-carboxylates and related compounds have shown antimicrobial and antioxidant properties. This suggests that compounds with similar structural motifs could be valuable in the development of new antimicrobial and antioxidant agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021; Talupur, Satheesh, & Chandrasekhar, 2021).
Anticancer and Antiproliferative Activities
The synthesis and biological evaluation of novel pyrimidine derivatives, including those fused with thiophene rings, have demonstrated anticancer activities. This highlights the potential of structurally related compounds in cancer research and therapy (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Mechanistic Insights and Molecular Docking
- Molecular Docking Studies: Research involving molecular docking and in vitro screening of newly synthesized compounds, including triazolopyridine, pyridotriazine, and hybrid derivatives, has provided insights into their potential mechanisms of action. These studies suggest avenues for further exploration in the context of molecular targets for drug development (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-14-10-13(11-15(12-14)25-2)19(23)20-7-8-26-18-6-5-16(21-22-18)17-4-3-9-27-17/h3-6,9-12H,7-8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFDMYHZHROYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
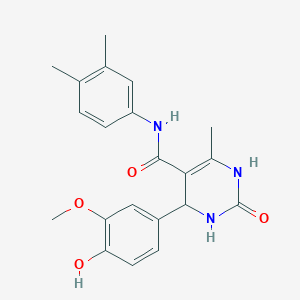
![2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2853040.png)
![3-[(4-bromophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2853042.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide](/img/structure/B2853044.png)

![(2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid](/img/structure/B2853049.png)
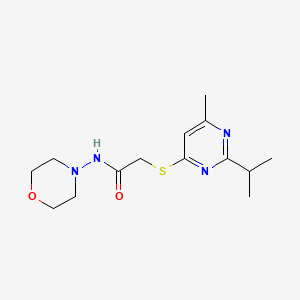
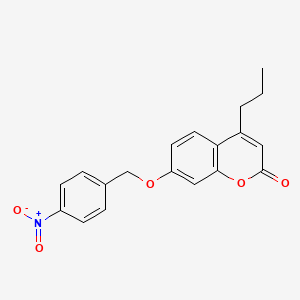
![N-[4-(trifluoromethyl)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2853055.png)
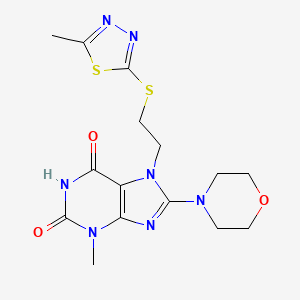
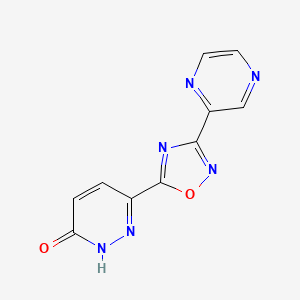

![5-bromo-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2853062.png)
